Cas no 870822-89-2 (Hydrazinecarboxylic acid, 2-[(1S)-1-[4-(ethoxycarbonyl)phenyl]ethyl]-,1,1-dimethylethyl ester)

Hydrazinecarboxylic acid, 2-[(1S)-1-[4-(ethoxycarbonyl)phenyl]ethyl]-,1,1-dimethylethyl ester structure
870822-89-2 structure
Nome do Produto:Hydrazinecarboxylic acid, 2-[(1S)-1-[4-(ethoxycarbonyl)phenyl]ethyl]-,1,1-dimethylethyl ester
N.o CAS:870822-89-2
MF:C16H24N2O4
MW:308.372764587402
CID:835721
PubChem ID:57882751

Hydrazinecarboxylic acid, 2-[(1S)-1-[4-(ethoxycarbonyl)phenyl]ethyl]-,1,1-dimethylethyl ester Propriedades químicas e físicas

Nomes e Identificadores

    • Hydrazinecarboxylic acid, 2-[(1S)-1-[4-(ethoxycarbonyl)phenyl]ethyl]-, 1,1-dimethylethyl ester
    • (S)-TERT-BUTYL 2-(1-(4-(ETHOXYCARBONYL)PHENYL)ETHYL)HYDRAZINECARBOXYLATE
    • ethyl 4-[(1S)-1-(2-tert-butoxycarbonylhydrazino)ethyl]benzoate
    • UMABWHANJGIRER-NSHDSACASA-N
    • (S)-tert-Butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinecarboxylate
    • 870822-89-2
    • CS-0005763
    • tert-Butyl (S)-2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazine-1-carboxylate
    • SCHEMBL2662875
    • Hydrazinecarboxylic acid, 2-[(1S)-1-[4-(ethoxycarbonyl)phenyl]ethyl]-,1,1-dimethylethyl ester
    • Inchi: InChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20)/t11-/m0/s1
    • Chave InChI: UMABWHANJGIRER-NSHDSACASA-N
    • SMILES: CCOC(C1=CC=C([C@@H](NNC(OC(C)(C)C)=O)C)C=C1)=O

Propriedades Computadas

  • Massa Exacta: 308.17360725g/mol
  • Massa monoisotópica: 308.17360725g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 371
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 76.7Ų
  • XLogP3: 2.8

Hydrazinecarboxylic acid, 2-[(1S)-1-[4-(ethoxycarbonyl)phenyl]ethyl]-,1,1-dimethylethyl ester Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Ethanol ,  Heptane
Referência
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Método de produção 2

Condições de reacção
1.1 Solvents: Toluene ;  overnight, 80 °C
2.1 Reagents: p-Toluenesulfonic acid monohydrate ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  10 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Dimethyl carbonate ,  Water ;  1 h, rt
3.1 Solvents: Ethanol ,  Heptane
Referência
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Método de produção 3

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid monohydrate ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  10 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl carbonate ,  Water ;  1 h, rt
2.1 Solvents: Ethanol ,  Heptane
Referência
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Hydrazinecarboxylic acid, 2-[(1S)-1-[4-(ethoxycarbonyl)phenyl]ethyl]-,1,1-dimethylethyl ester Raw materials

Hydrazinecarboxylic acid, 2-[(1S)-1-[4-(ethoxycarbonyl)phenyl]ethyl]-,1,1-dimethylethyl ester Preparation Products

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